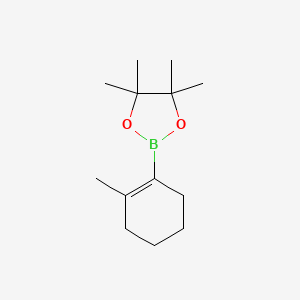
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Its structure includes a boron atom bonded to two oxygen atoms and a cyclohexene ring, making it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylcyclohex-1-en-1-yl lithium or Grignard reagents with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the organometallic intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with various nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF.
Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Boronic
生物活性
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique structural and chemical properties. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H23BO2 with a molecular weight of 222.14 g/mol. The compound features a dioxaborolane ring structure that contributes to its reactivity in various chemical reactions.
Key Properties:
- CAS Number: 865869-26-7
- Purity: ≥ 97%
- Physical State: Liquid at room temperature
- Boiling Point: 105-108 °C at 0.1 mmHg
- Density: 1.059 g/mL at 25 °C
The biological activity of this compound primarily stems from its ability to participate in hydroboration and borylation reactions. These reactions are crucial in forming carbon-boron bonds, which are significant in the synthesis of various biologically active molecules.
Applications in Medicinal Chemistry
Research has indicated that compounds similar to this compound can act as:
- Inhibitors of Serine Proteases: The compound can be utilized in the synthesis of α-aminoboronic acids that serve as inhibitors for serine proteases, which are important in various biological processes including blood coagulation and immune response .
Case Studies
Several studies have highlighted the compound's utility in organic synthesis and its potential therapeutic applications:
- Borylation Reactions : A study demonstrated the effectiveness of this compound in palladium-catalyzed borylation at benzylic C-H bonds. This reaction is pivotal for creating pinacol boronate derivatives used in further synthetic applications .
- Hydroboration : The compound has shown promise in hydroboration reactions involving alkenes and alkynes under transition metal catalysis. This process is essential for constructing complex organic molecules with potential pharmaceutical applications .
- Asymmetric Synthesis : Recent findings indicate that this compound can facilitate asymmetric hydroboration of enynes to yield chiral allenyl boronates. These chiral intermediates are valuable for synthesizing enantiomerically pure compounds .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H23BO2 |
| Molecular Weight | 222.14 g/mol |
| Boiling Point | 105-108 °C |
| Density | 1.059 g/mL at 25 °C |
| Purity | ≥ 97% |
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDAXQXIPAWPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













